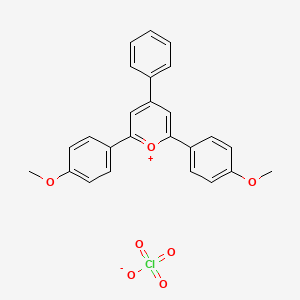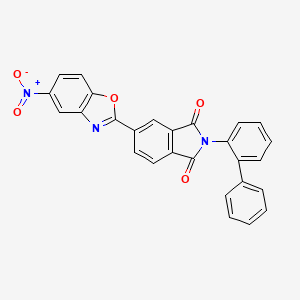![molecular formula C17H16N2O5 B5219774 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide, also known as GNE-7915, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of cancer research. GNE-7915 belongs to a class of compounds known as PARP inhibitors, which have been shown to be effective in treating certain types of cancer.
Mécanisme D'action
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. By inhibiting PARP, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide can prevent cancer cells from repairing their damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide has been shown to inhibit the growth of cancer cells and induce cell death. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide in lab experiments is its specificity for PARP enzymes. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide has been shown to selectively inhibit PARP enzymes, without affecting other enzymes involved in DNA repair. This makes it a useful tool for studying the role of PARP enzymes in cancer biology.
One limitation of using N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the cost of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide may be a limiting factor in some research settings.
Orientations Futures
There are a number of future directions for research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide. One area of interest is the development of combination therapies involving N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide and other cancer treatments. PARP inhibitors like N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide have been shown to be effective in combination with chemotherapy and radiation therapy.
Another area of interest is the development of biomarkers to predict response to PARP inhibitors like N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide. Identifying biomarkers that can predict response to treatment could help to personalize cancer therapy and improve patient outcomes.
Conclusion:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide is a promising compound with potential therapeutic applications in the field of cancer research. As research on PARP inhibitors continues to advance, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide may play an important role in the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide involves several steps, including the condensation of 3-nitrobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction of the resulting intermediate with ethylamine. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in the field of cancer research. PARP inhibitors like N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide have been shown to be effective in treating certain types of cancer, such as breast, ovarian, and prostate cancer. These inhibitors work by blocking the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide can prevent cancer cells from repairing their damaged DNA, leading to cell death.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11(12-5-6-15-16(10-12)24-8-7-23-15)18-17(20)13-3-2-4-14(9-13)19(21)22/h2-6,9-11H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQFWUKALHQJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6332185 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)


![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)

![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B5219729.png)
![1-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5219730.png)
![4-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5219734.png)
![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)
![9-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5219748.png)
![3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5219768.png)
